molecular formula C11H6BrF3N2O B8357695 5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine

5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine

Cat. No.: B8357695
M. Wt: 319.08 g/mol
InChI Key: HJLYSDKMGXZOPR-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine is a useful research compound. Its molecular formula is C11H6BrF3N2O and its molecular weight is 319.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6BrF3N2O

Molecular Weight

319.08 g/mol

IUPAC Name

5-bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine

InChI

InChI=1S/C11H6BrF3N2O/c12-8-5-16-10(17-6-8)7-1-3-9(4-2-7)18-11(13,14)15/h1-6H

InChI Key

HJLYSDKMGXZOPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)Br)OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-bromo-2-iodopyrimidine (88) (1.50 g, 5.27 mmol), 4-(trifluoromethoxy)phenylboronic acid (44) (1.185 g, 5.75 mmol) and Na2CO3 (1.11 g, 10.5 mmol) in toluene (120 mL) and water (15 mL) was purged with N2. Pd(PPh3)4 (60 mg, 0.05 mmol) was added and the mixture was refluxed under N2 for 17.5 h, then partitioned between EtOAc and water. Column chromatography of the organic portion on silica gel (eluting with 4:1 hexanes/CH2Cl2) gave 5-bromo-2-[4-(trifluoromethoxy)phenyl]pyrimidine (89) (1.264 g, 75%) as a white solid: mp 107-108° C.; 1H NMR (CDCl3) δ 8.83 (s, 2H), 8.46 (d, J=9.0 Hz, 2H), 7.31 (d, J=9.0 Hz, 2H). APCI MS m/z 319, 321 [M+H]+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.185 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

5-bromo-2-iodopyrimidine (0.320 g), 4-(trifluoromethyloxy)phenylboronic acid (FRONTIER SCIEN., 0.231 g), tetrakis(triphenylphosphine)palladium(0) (ALDRICH, 0.026 g) and sodium carbonate (1.6 ml, 2M in H2O) in dry toluene (2.8 ml) was refluxed for 24 hours under argon atmosphere. After cooling to room temperature, H2O (5 ml) was added to the reaction mixture. The layers were separated and the aqueous layer was extracted with CH2Cl2 (3×15 ml). The combined organic layers were washed with brine, dried over MgSO4, concentrated under vacuum and purified by column chromatography on silica gel, eluting with EtOAc-hexane 1:20 to give 0.248 g of the desired product as a white solid.
Quantity
0.32 g
Type
reactant
Reaction Step One
Quantity
0.231 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
solvent
Reaction Step One
Quantity
0.026 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

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